Sildenafil N-Oxide
CAS No.: 1094598-75-0
Cat. No.: VC21121253
Molecular Formula: C22H30N6O5S
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1094598-75-0 |
---|---|
Molecular Formula | C22H30N6O5S |
Molecular Weight | 490.6 g/mol |
IUPAC Name | 5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C22H30N6O5S/c1-5-7-17-19-20(26(3)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)33-6-2)34(31,32)27-10-12-28(4,30)13-11-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) |
Standard InChI Key | JQGFLCMKCZPSEC-UHFFFAOYSA-N |
Isomeric SMILES | CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(C)[O-])OCC)C |
SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(C)[O-])OCC)C |
Canonical SMILES | CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(C)[O-])OCC)C |
Introduction
Chemical Properties and Structure
Sildenafil N-Oxide possesses distinct chemical characteristics that define its behavior in both laboratory and physiological environments. The compound has the molecular formula C22H30N6O5S with a molecular weight of 490.58 g/mol . The structural modification that distinguishes it from sildenafil is the addition of an oxygen atom at the nitrogen site in the piperazine ring, resulting in an N-oxide functional group that significantly alters its physicochemical properties .
Physical and Chemical Characteristics
Table 1: Key Chemical Properties of Sildenafil N-Oxide
Property | Value |
---|---|
CAS Number | 1094598-75-0 |
Molecular Formula | C22H30N6O5S |
Molecular Weight | 490.58 g/mol |
IUPAC Name | 5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Storage Recommendation | Room temperature, sealed, away from moisture |
Solubility | Enhanced with warming to 37°C and ultrasonic bath treatment |
The compound is generally stored as a crystalline solid at room temperature in sealed containers to prevent moisture absorption . For research applications, the preparation of stock solutions may require specific solvents, with recommendations to use heating (37°C) and ultrasonic bath oscillation to increase solubility . These properties are important considerations for both analytical applications and pharmaceutical formulation development.
Synthesis Methods
Laboratory Preparation
The synthesis of Sildenafil N-Oxide can be accomplished through several methods, with oxidation of sildenafil being the predominant approach. A standard laboratory procedure involves dissolving 70 mg of Sildenafil Citrate in 1 mL of a solution containing hydrogen peroxide and anhydrous formic acid in a 2:1 ratio . This mixture is allowed to stand for at least 10 minutes to generate Sildenafil N-Oxide, which is then typically diluted with an appropriate mobile phase for analytical purposes .
Another established method employs meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. This approach involves treating sildenafil with m-CPBA under controlled conditions to achieve selective oxidation of the nitrogen atom in the piperazine ring . The reaction conditions must be carefully managed to ensure selective N-oxidation without affecting other functional groups in the molecule.
Industrial Production Considerations
For larger-scale production, the synthesis follows similar chemical pathways but incorporates additional controls and purification steps to ensure high product quality. The industrial process typically involves stringent reaction condition management to maximize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to achieve the high-purity standards required for pharmaceutical applications.
Pharmacological Properties
Mechanism of Action
Sildenafil N-Oxide, like its parent compound sildenafil, primarily targets phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum . By inhibiting PDE5, the compound prevents the breakdown of cGMP, leading to increased levels of this second messenger in vascular smooth muscle cells. This biochemical cascade results in smooth muscle relaxation and vasodilation, enhancing blood flow in targeted tissues .
The molecular mechanism involves the nitric oxide (NO)-cGMP pathway, which is central to the physiological process of vasodilation. In this pathway, nitric oxide activates guanylate cyclase, which catalyzes the conversion of GTP to cGMP. The increased cGMP then activates cGMP-dependent protein kinase (PKG), which phosphorylates various proteins in smooth muscle cells, ultimately leading to decreased intracellular calcium and muscle relaxation .
Comparative Potency
Property | Sildenafil | Sildenafil N-Oxide |
---|---|---|
PDE5 Inhibition Potency | High | Approximately 10-fold lower |
Selectivity for PDE5 vs. PDE6 | ~10-fold | Comparable to sildenafil |
Selectivity for PDE5 vs. PDE1 | >80-fold | Comparable to sildenafil |
Selectivity for PDE5 vs. other PDEs | >700-fold | Comparable to sildenafil |
Activity as Prodrug | No | Yes |
The reduced potency of Sildenafil N-Oxide is compensated by its role as a prodrug that undergoes conversion to sildenafil in vivo, ultimately exerting therapeutic effects similar to those of sildenafil but potentially with modified pharmacokinetics .
Metabolism and Pharmacokinetics
Absorption and Metabolic Conversion
Sildenafil N-Oxide functions as a prodrug, undergoing significant metabolic transformation before exerting its therapeutic effects. When administered orally, it is absorbed from the gastrointestinal tract where it begins to undergo reduction to sildenafil . Studies using the TIM2 model (a validated in vitro model of gastrointestinal conditions) have demonstrated that Sildenafil N-Oxide is nearly quantitatively reduced to sildenafil in the gastrointestinal environment .
This rapid conversion has significant implications for the compound's pharmacokinetic profile. The reduction process effectively transforms Sildenafil N-Oxide into sildenafil, allowing it to exert the same therapeutic effects as the parent compound after metabolic activation .
Additional Metabolic Pathways
Table 3: Metabolic Conversion of Sildenafil N-Oxide in TIM2 Model
Time Point | Sildenafil N-Oxide Concentration | Sildenafil Concentration | Conversion Rate |
---|---|---|---|
Initial | High | None | N/A |
After intestinal processing | Low | High | Nearly quantitative |
The metabolic conversion of Sildenafil N-Oxide to sildenafil represents a crucial aspect of its pharmacological activity, effectively making it a prodrug that delivers sildenafil to the systemic circulation after administration .
Biological Activity and Effects
Cardiovascular Effects
Research has demonstrated that sildenafil and its derivatives, including Sildenafil N-Oxide, have significant effects on the cardiovascular system. Studies have shown that sildenafil can induce delayed preconditioning through inducible nitric oxide synthase (iNOS)-dependent pathways, potentially protecting cardiac tissue from ischemia-reperfusion injury . This cardioprotective effect is mediated through the opening of mitochondrial ATP-dependent potassium channels .
Aphrodisiac Activity
Specific studies on Sildenafil N-Oxide have evaluated its aphrodisiac potency compared to sildenafil using rat models. The evaluation considered parameters such as mount latency, intromission latency, ejaculation latency, mounting frequency, intromission frequency, and post-ejaculatory interval . Research findings indicated that Sildenafil N-Oxide expressed similar aphrodisiac effects to sildenafil but with reduced potency .
Table 4: Biological Effects of Sildenafil N-Oxide
Effect | Observation | Comparative Assessment |
---|---|---|
Aphrodisiac Potency | Present but reduced | Similar effect to sildenafil with less potency |
PDE5 Binding Affinity | Strong | Slightly lower docking score than sildenafil |
Binding Pattern | Similar to sildenafil | Molecular docking studies confirm similar binding within PDE5 active site |
Cardiovascular Effects | Present | Expected to induce effects similar to sildenafil but potentially at higher doses |
Molecular docking studies have supported these findings, indicating that Sildenafil N-Oxide demonstrates strong binding affinity and similar binding patterns within the active site of PDE5 compared to sildenafil, although with a slightly lower docking score . This molecular interaction profile correlates well with the observed biological effects, explaining the similar but reduced potency of Sildenafil N-Oxide relative to sildenafil .
Analytical Applications
Pharmaceutical Quality Control
Sildenafil N-Oxide serves as an important reference standard in pharmaceutical quality control, particularly for the analysis of sildenafil-containing medications. It is used in system suitability tests for high-performance liquid chromatography (HPLC) and other analytical methods designed to detect and quantify sildenafil and its impurities or metabolites .
The United States Pharmacopeia (USP) recognizes Sildenafil N-Oxide as a reference standard for analytical applications, underscoring its importance in pharmaceutical quality assurance . This standardization ensures consistent quality control across different laboratories and manufacturing facilities.
Novel Analytical Methods
Researchers have developed eco-friendly stability-indicating reverse-phase high-performance thin layer chromatography (RP-HPTLC) methods for sildenafil quantification using environmentally friendly mobile phases such as ethanol:water (9.5:0.5 v/v) . These methods can effectively detect and quantify both sildenafil and its oxidation product, Sildenafil N-Oxide, providing valuable tools for pharmaceutical analysis and quality control .
The characterization of Sildenafil N-Oxide has been accomplished using various analytical techniques, including 1D- and 2D-nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry . These advanced analytical methods provide detailed structural information about the compound, facilitating its identification and quantification in complex matrices.
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